molecular formula C12H22N2O2 B3421993 Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate CAS No. 236406-56-7

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

Cat. No. B3421993
CAS RN: 236406-56-7
M. Wt: 226.32 g/mol
InChI Key: CQJSNQCNXVJXDM-UHFFFAOYSA-N
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Description

“Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate” is a complex organic compound. It likely belongs to the class of compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of 2-tert-Butyl 7a-ethyl (3aR,7aS)-hexahydro-1H-pyrrolo [3,4-c]pyridine-2,7a-dicarboxylate involves several steps, including the formation of the pyrrolopyridine core and the introduction of the tert-butyl and ethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolopyridines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, vapor pressure, and solubility, would be determined by its molecular structure. For example, a similar compound, 2-tert-Butyl 7a-ethyl (3aR,7aS)-hexahydro-1H-pyrrolo [3,4-c]pyridine-2,7a-dicarboxylate, has a density of 1.1 g/cm3, a boiling point of 379.7°C, and a vapor pressure of 0.0 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Chiral Sulfinamide Mediated Asymmetric Synthesis : Tert-butanesulfinamide, closely related to the chemical structure of interest, has been widely used for the stereoselective synthesis of amines and their derivatives, playing a crucial role in asymmetric N-heterocycle synthesis via sulfinimines. This method provides access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

  • Decomposition of Environmental Pollutants : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor sheds light on using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a compound structurally similar to the query chemical. This approach could mitigate environmental pollution from such compounds (Hsieh et al., 2011).

  • Synthetic Pathways in Medicinal Chemistry : The utility of tert-butyl groups in synthesizing complex molecules like vandetanib, a therapeutic agent, demonstrates the importance of tert-butyl based intermediates in pharmaceutical synthesis. This review of synthetic routes for vandetanib underscores the commercial and practical value of such chemical groups in industrial-scale production (Mi, 2015).

Environmental and Biological Considerations

  • Environmental Fate of ETBE : The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a structurally related ether, in soil and groundwater presents evidence of aerobic biotransformation and the potential for natural anaerobic transformation, highlighting the environmental behavior and degradation pathways of tert-butyl ether compounds (Thornton et al., 2020).

  • Bioremediation of MTBE : A comprehensive review of MTBE biodegradation and bioremediation provides conclusive evidence of its biotransformation under aerobic conditions and increasing evidence under anaerobic conditions. This suggests that tert-butyl based compounds, including the one , may undergo similar environmental degradation pathways, offering insights into remediation strategies (Fiorenza & Rifai, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrrolopyridines have biological activity and are used in medicinal chemistry. For example, some pyrrolopyridines are potent inhibitors of fibroblast growth factor receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some similar compounds are classified as combustible and acute toxic .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a drug candidate, future research might focus on optimizing its structure for better activity, lower toxicity, and improved pharmacokinetic properties .

properties

IUPAC Name

tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSNQCNXVJXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161418
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

CAS RN

885270-57-5, 236406-56-7
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
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Reactant of Route 6
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

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